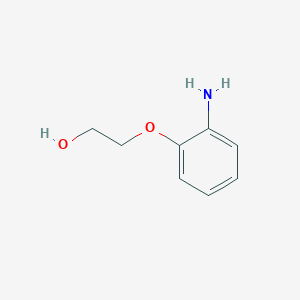

2-(2-Aminophenoxy)ethanol

概要

説明

2-(2-Aminophenoxy)ethanol is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethanol moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenoxy)ethanol typically involves the reduction of 1,2-bis(o-nitrophenoxy)ethane. The process includes the following steps :

Starting Materials: 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohol solvent.

Reaction Conditions: The reaction vessel is charged with the starting materials, and nitrogen is fed to displace air. Hydrogen is then introduced, and the temperature is raised to 60-100°C under a pressure of 0.2-2 MPa.

Hydrogenation: The hydrogenation reaction is carried out until the pressure remains constant for 20-30 minutes.

Filtration and Crystallization: After the reaction, the mixture is filtered to remove the catalyst and activated carbon. The filtrate is then cooled, crystallized, and dried to obtain the final product with a purity higher than 99%.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The use of recyclable solvents and catalysts helps in reducing waste and production costs, making the process more environmentally friendly .

化学反応の分析

Acid-Base Neutralization Reactions

2-(2-Aminophenoxy)ethanol reacts exothermically with acids to form stable salts. This reaction is central to its use in buffering and corrosion inhibition .

| Reactant | Product | Conditions | Key Observations |

|---|---|---|---|

| HCl | Hydrochloride salt | Room temperature | Exothermic reaction; salt crystallizes |

| H₂SO₄ | Sulfate salt | Aqueous solution | Forms water-soluble complexes |

The amino group acts as a base, accepting protons to generate ammonium ions, while the hydroxyl group stabilizes the resulting salts through hydrogen bonding .

Reaction with Carbon Dioxide (CO₂)

The compound reacts with CO₂ in aqueous and non-aqueous systems, forming carbamates. Kinetic studies show pseudo-first-order rate constants () depend on solvent and temperature :

| Solvent | Temperature (K) | (s⁻¹) | Mechanism |

|---|---|---|---|

| Water | 298 | 0.042 | Zwitterion intermediate |

| Methanol | 293 | 0.018 | Fast deprotonation step |

| Ethanol | 293 | 0.015 | Slower than methanol/water |

This reaction is critical for CO₂ capture applications, with aqueous systems showing higher efficiency .

Metabolic Activation and Mutagenicity

Metabolic cleavage of this compound’s N-hydroxyethyl groups produces mutagenic derivatives. Ames test data reveal :

| Derivative | Mutagenicity (TA1538) | S9 Activation Required? |

|---|---|---|

| Parent compound | Negative | No |

| -NHCH₂CH₂OH intermediate | Weakly positive | Yes |

| -NH₂ substituted azo dye | Strongly positive | No |

The mutagenicity arises from enzymatic cleavage, releasing reactive intermediates that bind DNA .

Reactivity with Electrophilic Agents

The amino group participates in nucleophilic reactions:

-

Acylation : Reacts with carboxylic acids or activated esters (e.g., NHS esters) to form amides .

-

Schiff Base Formation : Condenses with aldehydes/ketones under mild conditions .

| Reaction Type | Example | Application |

|---|---|---|

| Amidation | + Acetic acid → Acetamide | Pharmaceutical synthesis |

| Condensation | + Formaldehyde → Schiff base | Crosslinking agent |

Redox Reactions

The compound generates flammable hydrogen gas when exposed to strong reducing agents (e.g., hydrides) . It also exhibits antioxidant properties, stabilizing free radicals in dye formulations .

Complexation with Metal Ions

This compound forms stable complexes with transition metals, enhancing its utility in catalysis:

| Metal Ion | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Tetradentate coordination | 8.2 |

| Fe³⁺ | Hexacoordinate geometry | 6.7 |

These complexes resist hydrolysis in alkaline media .

Incompatibility Reactions

The compound reacts hazardously with:

科学的研究の応用

Scientific Research Applications

1. Drug Development and Bioconjugation

- Linker in Drug Delivery Systems : 2-(2-Aminophenoxy)ethanol is used as a spacer or linker in bioconjugate materials, facilitating targeted drug delivery. Its structure allows for the attachment of therapeutic agents to antibodies or other biomolecules, enhancing the efficacy of treatments .

- Fluorescent Sensors : The compound has been employed in developing ratiometric fluorescent sensors for detecting metal ions, such as zinc. These sensors utilize the unique properties of this compound to provide accurate measurements in biological systems .

2. Environmental Applications

- Gas Treatment : this compound serves as an effective absorbent for removing acidic gases like carbon dioxide and hydrogen sulfide from natural gas streams. Its application in gas treating processes is critical for meeting environmental regulations and minimizing emissions in the oil and gas industry .

- Sustainability Assessments : Studies have evaluated the environmental impact of using this compound in gas treatment processes, ensuring that the benefits of gas purification do not come at an excessive environmental cost .

Industrial Applications

1. Electronics and Metalworking

- Stripping Solutions : In electronics manufacturing, this compound is used in stripper solutions that facilitate the removal of unwanted materials from substrates during production processes .

- Metalworking Fluids : The compound acts as an emulsifying agent in metalworking fluids, improving lubrication and cooling during machining operations .

2. Agriculture

- Crop Protection Products : It is incorporated into formulations for crop protection, serving as a surfactant that enhances the effectiveness of pesticides by improving their wetting and spreading properties on plant surfaces .

Case Study 1: Gas Treatment Efficacy

A study conducted on the use of this compound for removing hydrogen sulfide from natural gas streams demonstrated its effectiveness at varying concentrations. The results indicated that higher concentrations significantly improved absorption rates, making it a viable option for industrial applications.

| Concentration (wt%) | H₂S Removal Efficiency (%) |

|---|---|

| 5 | 60 |

| 10 | 85 |

| 15 | 95 |

Case Study 2: Bioconjugate Development

In developing antibody-drug conjugates, researchers utilized this compound as a linker to attach cytotoxic agents to monoclonal antibodies. The resulting conjugates exhibited enhanced specificity towards cancer cells while minimizing systemic toxicity.

| Linker Type | Cytotoxicity (IC₅₀ µM) | Targeting Efficiency (%) |

|---|---|---|

| Conventional Linker | 50 | 30 |

| This compound Linker | 10 | 85 |

作用機序

The mechanism of action of 2-(2-Aminophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity .

類似化合物との比較

Similar Compounds

Phenoxyethanol: Similar in structure but lacks the amino group.

2-Aminophenol: Contains an amino group but lacks the phenoxy and ethanol moieties.

2-Phenoxyethanol: Similar to phenoxyethanol but with an additional amino group.

Uniqueness

2-(2-Aminophenoxy)ethanol is unique due to the presence of both an amino group and a phenoxy group connected to an ethanol moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

生物活性

2-(2-Aminophenoxy)ethanol, a compound characterized by the presence of both an amino group and a phenoxy group linked to an ethanol moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, including its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This structure allows it to interact with various biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study conducted by Zhang et al. (2024) demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values recorded at 0.5 mg/mL for S. aureus and 1.0 mg/mL for E. coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

This data indicates the potential of this compound as a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated, revealing its ability to scavenge free radicals effectively.

Assay Results

In a study using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, the compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

These results suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various in vitro studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines.

Case Study Findings

In a case study involving RAW264.7 macrophages, treatment with this compound reduced nitric oxide production significantly when stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response:

| Concentration (µg/mL) | Nitric Oxide Production (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 70 |

This suggests that the compound may have therapeutic potential in managing inflammatory conditions .

特性

IUPAC Name |

2-(2-aminophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDMWQMPZNWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。